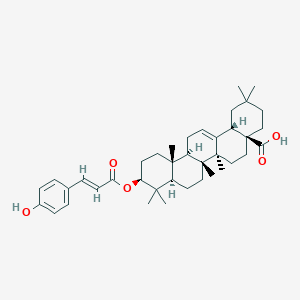

3-O-p-Coumaroyloleanolic acid

Vue d'ensemble

Description

3-O-p-Coumaroyloleanolic acid is a type of triterpenoid . It is sourced from the roots of Sanguisorba officinalis .

Synthesis Analysis

The synthesis of this compound involves lignin accumulation in pear fruits. Two monolignoid biosynthetic genes, 4-coumarate:coenzyme A ligase (4CL) and p-coumaric acid 3-hydroxylase (C3H), play a significant role in this process .Molecular Structure Analysis

The molecular formula of this compound is C39H54O5 . The structure determination of oleanolic and ursolic acids, which are similar to this compound, can be achieved through a combined density functional theory/vibrational spectroscopy methodology .Physical and Chemical Properties Analysis

This compound has a molecular weight of 602.9 g/mol . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Applications De Recherche Scientifique

Cancer Research and Therapeutic Potential

3-O-p-Coumaroyloleanolic acid, identified from Aronia extracts, has demonstrated significant potential in breast cancer therapy. It inhibits breast cancer cell proliferation and mammosphere formation, impacting cancer stem cells (CSCs) which are known for their drug and radiation resistance. This compound preferentially reduces the protein levels of c-Myc, a critical CSC survival factor, by inducing its degradation. Such findings suggest its novel use in breast cancer treatment through the disruption of CSC survival mechanisms (Choi et al., 2018).

Antioxidant and Anti-Inflammatory Properties

This compound also exhibits antioxidant and anti-inflammatory activities. A study has shown its presence in apple peels and its potent antiproliferative activity against various human cancer cell lines. Such compounds are partly responsible for the anticancer activities of whole apples (He & Liu, 2007).

Impact on Lipid Metabolism

In the context of lipid metabolism, this compound has shown significant inhibitory activity on pancreatic lipase, an enzyme critical for fat digestion. This implies its potential application in managing obesity and related metabolic disorders (Jang et al., 2008).

Role in Plant Biology and Agriculture

From a botanical perspective, this compound plays a role in plant biology. It's involved in the biosynthesis of chlorogenic acid in coffee trees, a major soluble phenolic compound in green beans, and has implications in agriculture and food science (Mahesh et al., 2007).

Potential in Diabetes and Metabolic Disorders Management

This compound modulates glucose and lipid metabolism, particularly in skeletal muscle cells. It activates AMP-activated protein kinase (AMPK), leading to the promotion of fatty acid β-oxidation and enhanced glucose uptake. These mechanisms suggest its potential efficacy in treating metabolic disorders such as diabetes and obesity (Yoon et al., 2013).

Applications in Genetic Engineering and Synthetic Biology

The compound has implications in genetic engineering and synthetic biology. Research has shown its involvement in the biosynthesis of phenolic esters in yeast, indicating its role in the development of new biotechnological methods for producing valuable plant secondary metabolites (Andrea et al., 2010).

Mécanisme D'action

Target of Action

It is known that this compound belongs to the triterpenoid family , which are known to interact with a variety of cellular targets, including various enzymes and receptors.

Mode of Action

Triterpenoids, the family of compounds to which it belongs, are known to interact with their targets in a variety of ways, including through direct binding, modulation of enzymatic activity, and alteration of membrane properties .

Biochemical Pathways

Triterpenoids are known to influence a variety of biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis .

Pharmacokinetics

Triterpenoids are generally known to have variable absorption and distribution profiles, are metabolized by the liver, and are excreted via the kidneys .

Result of Action

Triterpenoids are known to have a variety of effects at the molecular and cellular level, including modulation of gene expression, inhibition of cell proliferation, and induction of apoptosis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-O-p-Coumaroyloleanolic acid, although specific studies on this compound are lacking . Factors such as pH, temperature, and the presence of other compounds can affect the stability and activity of triterpenoids .

Analyse Biochimique

Biochemical Properties

It is known that this compound is soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone

Cellular Effects

It has been suggested that this compound may have nitric oxide production-inhibitory and DPPH radical-scavenging activities . These properties suggest that 3-O-p-Coumaroyloleanolic acid may have potential antioxidant and anti-inflammatory effects.

Propriétés

IUPAC Name |

(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H54O5/c1-34(2)20-22-39(33(42)43)23-21-37(6)27(28(39)24-34)13-14-30-36(5)18-17-31(35(3,4)29(36)16-19-38(30,37)7)44-32(41)15-10-25-8-11-26(40)12-9-25/h8-13,15,28-31,40H,14,16-24H2,1-7H3,(H,42,43)/b15-10+/t28-,29-,30+,31-,36-,37+,38+,39-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSKOYUFGDWKJBO-CEDKKCENSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC(=O)C=CC6=CC=C(C=C6)O)C)C)C2C1)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C)OC(=O)/C=C/C6=CC=C(C=C6)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H54O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

602.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Methoxyphenyl)amino]acetohydrazide](/img/structure/B176345.png)

![4-[6-[16-[2-(2,4-Dicarboxyphenyl)-5-methoxy-1-benzofuran-6-yl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadec-7-yl]-5-methoxy-1-benzofuran-2-yl]benzene-1,3-dicarboxylic acid](/img/structure/B176356.png)